molecular formula C18H25N5OS B4580368 N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide

Cat. No.: B4580368
M. Wt: 359.5 g/mol
InChI Key: KZMDCJLXVKLHGX-UHFFFAOYSA-N
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Description

“N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide” typically involves the following steps:

    Formation of the benzothiadiazole core: This can be achieved through the cyclization of o-phenylenediamine with sulfur and a suitable oxidizing agent.

    Introduction of the acetamide group: The benzothiadiazole core is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.

    Attachment of the piperazine ring: Finally, the acetamide derivative is reacted with 4-cyclohexylpiperazine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Alkylated or arylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzothiadiazole derivatives.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide” would depend on its specific biological target. Generally, benzothiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-4-yl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(2,1,3-benzothiadiazol-4-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Uniqueness

“N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide” is unique due to the presence of the cyclohexyl group on the piperazine ring, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c24-17(19-15-7-4-8-16-18(15)21-25-20-16)13-22-9-11-23(12-10-22)14-5-2-1-3-6-14/h4,7-8,14H,1-3,5-6,9-13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMDCJLXVKLHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide

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